- Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOF, Journal of Molecular Structure, 2023, 1294,

Cas no 930-68-7 (cyclohex-2-en-1-one)

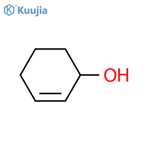

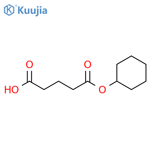

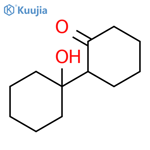

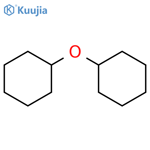

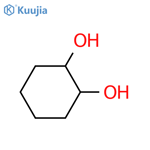

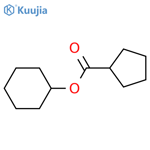

cyclohex-2-en-1-one structure

상품 이름:cyclohex-2-en-1-one

cyclohex-2-en-1-one 화학적 및 물리적 성질

이름 및 식별자

-

- 2-CYCLOHEXANE-1-ONE

- 2-CYCLOHEXEN-1-ONE

- 2-CYCLOHEXENONE

- 2-CYCLOHEXENONE-1

- CYCLOHEX-2-ENONE

- Cyclohexenone

- TIMTEC-BB SBB008209

- 1-Cyclohexen-3-one

- 2-Cyclohexene-1-one

- 3-oxocyclohexene

- Cyclohex-2-en-1-one

- Cyclohexen-2-one

- 2-CYCLOHEXEN-1-ONE, BASF QUALITY

- 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone

- 2-cyclohex

- 1-CYCLOHEXEN-2-ONE

- Cyclohexen-3-one

- cyclohex-1-en-3-one

- cyclohexene oxide

- cyclohexenon

- NSC 59710

- 930-68-7

- CAS-930-68-7

- 2-Cyclohexen-1-one, >=95%

- J-509238

- MFCD00001577

- EN300-29848

- EINECS 213-223-5

- DTXSID1024881

- BDBM217391

- NCGC00257562-01

- NS00020456

- BRN 1280477

- HMS3039A04

- NSC59710

- UNII-445160R1U6

- 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)

- NCGC00091479-02

- 4-07-00-00124 (Beilstein Handbook Reference)

- CHEMBL1439332

- 2-Cyclohexeneone

- NCGC00091479-01

- Z295197140

- CHEBI:15977

- NSC-59710

- WLN: L6V BUTJ

- DTXCID804881

- CYCLOHEXENE-1-ONE, 2-

- Cyclohexen-1-one

- A2Q

- 445160R1U6

- FT-0606446

- C02395

- F0001-2243

- Q209370

- AKOS004909928

- FEMA NO. 4517

- 25512-62-3

- Tox21_200008

- SMR000568463

- Epitope ID:141515

- Cyclohexenone, 18

- MLS001065611

- InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H

- 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710

- DB-057364

- STL141084

- cyclohex-2-en-1-one

-

- MDL: MFCD00001577

- 인치: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2

- InChIKey: FWFSEYBSWVRWGL-UHFFFAOYSA-N

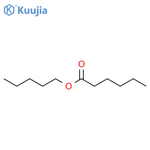

- 미소: O=C1CCCC=C1

- BRN: 1280477

계산된 속성

- 정밀분자량: 96.05750

- 동위원소 질량: 96.057514874g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 7

- 회전 가능한 화학 키 수량: 0

- 복잡도: 103

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

- 토폴로지 분자 극성 표면적: 17.1Ų

- 상호 변형 이기종 수량: 5

실험적 성질

- 색과 성상: 액체

- 밀도: 0.993 g/mL at 25 °C(lit.)

- 융해점: −53 °C (lit.)

- 비등점: 171°C(lit.)

- 플래시 포인트: 화씨 온도: 132.8°f< br / >섭씨: 56 ° C< br / >

- 굴절률: n20/D 1.488(lit.)

- 수용성: 해체

- PSA: 17.07000

- LogP: 1.29560

- 증기압: 760 mmHg ( 168 °C)

- 용해성: 알코올, 아세톤, 에틸에테르에 녹고, 물에 녹지 않는다.

- FEMA: 4517 | 2-CYCLOHEXENONE

cyclohex-2-en-1-one 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H226-H301-H310+H330-H319

- 경고성 성명: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501

- 위험물 운송번호:UN 2929 6.1/PG 2

- WGK 독일:3

- 위험 범주 코드: 22-23/24

- 보안 지침: S23-S36/37/39-S45

- RTECS 번호:GW7000000

-

위험물 표지:

- 보안 용어:6.1

- 포장 등급:II

- 위험 등급:6.1 (3)

- TSCA:Yes

- 위험 용어:R22; R23/24

- 패키지 그룹:II

- 저장 조건:Store at room temperature

cyclohex-2-en-1-one 세관 데이터

- 세관 번호:2914299000

- 세관 데이터:

중국 세관 번호:

2914299000개요:

2914299000. 다른 산소기단을 함유한 기타 에폭시\에폭시나 테르펜은 없다.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 5.5%. 일반관세: 30.0%

신고 요소:

제품명, 성분함량, 용도, 아세톤 신고포장

요약:

2914299000. 기타 산소기능이 없는 환탄기, 환생성 또는 환에테르생성케톤.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우세율: 5.5%. 일반관세: 30.0%

cyclohex-2-en-1-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29848-0.05g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 0.05g |

$19.0 | 2025-02-19 | |

| Enamine | EN300-29848-50.0g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 50.0g |

$51.0 | 2025-02-19 | |

| Enamine | EN300-29848-25.0g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 25.0g |

$38.0 | 2025-02-19 | |

| Oakwood | 040004-100g |

Cyclohex-2-enone |

930-68-7 | 98% | 100g |

$79.00 | 2024-07-19 | |

| abcr | AB115148-25 g |

2-Cyclohexen-1-one, 96%; . |

930-68-7 | 96% | 25g |

€75.30 | 2023-01-31 | |

| Life Chemicals | F0001-2243-1g |

cyclohex-2-en-1-one |

930-68-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Life Chemicals | F0001-2243-10g |

cyclohex-2-en-1-one |

930-68-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-25g |

2-Cyclohexen-1-one |

930-68-7 | 98% | 25g |

¥158.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-500g |

2-Cyclohexen-1-one |

930-68-7 | 98% | 500g |

¥1,980.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0707-25ml |

cyclohex-2-en-1-one |

930-68-7 | 96.0%(GC) | 25ml |

¥435.0 | 2022-05-30 |

cyclohex-2-en-1-one 합성 방법

합성 방법 1

반응 조건

1.1 Catalysts: Palladium , 1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ; 3 h, 95 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860

합성 방법 3

반응 조건

1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile , Water ; 18 h, 1 atm, rt

참조

- Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous medium, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151

합성 방법 4

반응 조건

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Palladium , 1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ; 15 h, 70 °C

참조

- A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water", Chemistry - A European Journal, 2012, 18(28),

합성 방법 5

반응 조건

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ; 12 h, 70 °C

참조

- Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxides, RSC Advances, 2014, 4(4), 1601-1608

합성 방법 6

반응 조건

1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile

참조

- Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate, Chinese Chemical Letters, 1992, 3(8), 585-8

합성 방법 7

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt

1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt

참조

- Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxides, Monatshefte fuer Chemie, 2017, 148(2), 357-365

합성 방법 8

합성 방법 9

반응 조건

1.1 157 - 158 °C

참조

- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

합성 방법 10

합성 방법 11

합성 방법 12

반응 조건

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ; 10 h, 70 °C

참조

- Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxides, New Journal of Chemistry, 2014, 38(7), 2917-2926

합성 방법 13

반응 조건

1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ; 84 °C

참조

- Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II), Catalysis Letters, 2011, 141(11), 1698-1702

합성 방법 14

반응 조건

참조

- Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom Transfer, Angewandte Chemie, 2021, 60(50), 26281-26286

합성 방법 15

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile , Water ; 2 h, 70 °C

참조

- A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII), Chemical Communications (Cambridge, 2013, 49(72), 7914-7916

합성 방법 16

반응 조건

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) , Titania (reaction product with dioxomolybdenum complex and ascorbic acid) , Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ; 12 h, 70 °C

참조

- Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides, Green Chemistry, 2015, 17(1), 442-452

합성 방법 17

반응 조건

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria , Iron oxide (Fe3O4) , Iron , Silver Solvents: Acetonitrile ; 6 h, 80 °C

참조

- Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes, ChemistrySelect, 2020, 5(31), 9601-9606

합성 방법 18

반응 조건

1.1 Reagents: N-Hydroxyphthalimide , Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) , Cobalt diacetate , Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ; 5 h, 1 atm, 60 °C

참조

- Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid Nanohybrid, Synlett, 2017, 28(2), 235-238

합성 방법 19

반응 조건

1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ; 6 h, 1 atm, 60 °C

1.2 Reagents: Triphenylphosphine ; 2 h

1.2 Reagents: Triphenylphosphine ; 2 h

참조

- Ionic liquids with metal chelate anions, Chemical Communications (Cambridge, 2012, 48(17), 2334-2336

합성 방법 20

반응 조건

1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ; 4 h, 760 torr, rt → 80 °C

참조

- Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditions, Journal of Materials Chemistry, 2009, 19(38), 7112-7118

합성 방법 21

합성 방법 22

반응 조건

1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide , Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ; 7 h, 0.5 MPa, 70 °C

참조

- Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer, ACS Catalysis, 2021, 11(12), 6810-6815

cyclohex-2-en-1-one Raw materials

cyclohex-2-en-1-one Preparation Products

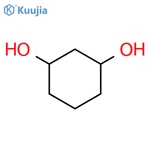

- 1,3-Cyclohexanediol (504-01-8)

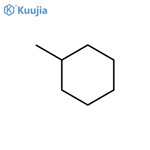

- Methylcyclohexane (108-87-2)

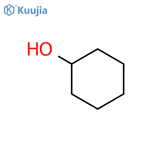

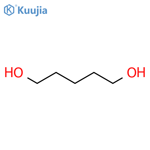

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

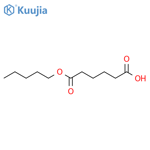

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

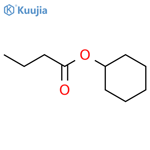

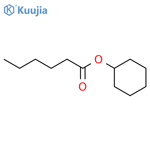

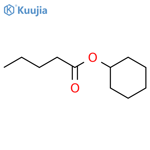

- cyclohexyl butyrate (1551-44-6)

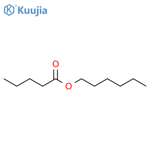

- amyl caproate (540-07-8)

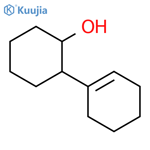

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

- Cyclohexyl hexanoate (6243-10-3)

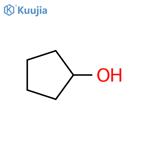

- Cyclopentanol (96-41-3)

- cyclohex-2-en-1-one (930-68-7)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclohexyl Propionate (6222-35-1)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

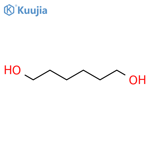

- pentane-1,5-diol (111-29-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexane-1,2-diol (931-17-9)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- 3-hydroxycyclohexan-1-one (823-19-8)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

cyclohex-2-en-1-one 공급 업체

Amadis Chemical Company Limited

골드 회원

(CAS:930-68-7)cyclohex-2-en-1-one

주문 번호:A1238076

인벤토리 상태:in Stock

재다:500ml

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 18:39

가격 ($):214

Minglong (Xianning) Medicine Co., Ltd.

골드 회원

(CAS:930-68-7)2-Cyclohexen-1-one

주문 번호:ML 2024-34

인벤토리 상태:0

재다:1G~1KG~25KG

순결:99%

마지막으로 업데이트된 가격 정보:Wednesday, 30 October 2024 10:05

가격 ($):0

cyclohex-2-en-1-one 관련 문헌

-

Polyssena Renzi,Jacob Overgaard,Marco Bella Org. Biomol. Chem. 2010 8 980

-

Thomas Jerphagnon,M. Gabriella Pizzuti,Adriaan J. Minnaard,Ben L. Feringa Chem. Soc. Rev. 2009 38 1039

-

3. A procedure for the preparation of Ti-Beta zeolites for catalytic epoxidation with hydrogen peroxideBo Tang,Weili Dai,Xiaoming Sun,Naijia Guan,Landong Li,Michael Hunger Green Chem. 2014 16 2281

-

Subin Yoon,Sungbin Lee,Seung Hyun Nam,Hyejeong Lee,Yunmi Lee Org. Biomol. Chem. 2022 20 8313

-

Kotaro Kikushima,Yuta Nishina RSC Adv. 2013 3 20150

930-68-7 (cyclohex-2-en-1-one) 관련 제품

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 4505-38-8(2-Cyclohexene-1,4-dione)

- 930-30-3(2-Cyclopentenone)

- 1705538-60-8(N'-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N-(1,2-oxazol-3-yl)ethanediamide)

- 2034292-67-4(1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide)

- 865659-45-6(1-{4-hydroxy-4-[(4-methoxybenzenesulfonyl)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one)

- 2228142-49-0(1-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-ol)

- 1270377-65-5(1-(4-(METHYLSULFONYL)PHENYL)BUTAN-1-AMINE HCL)

추천 공급업체

Jinta Yudi Pharmaceutical Technology Co., Ltd.

(CAS:930-68-7)Cyclohexenone

순결:>98%

재다:200kg

가격 ($):문의

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-68-7)2-Cyclohexen-1-one

순결:99.9%

재다:200kg

가격 ($):문의